5-Isopropyl-2-methylbenzenamine hydrochloride
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Overview
Description
5-Isopropyl-2-methylbenzenamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an amine group attached to a benzene ring, which is further substituted with isopropyl and methyl groups. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methylbenzenamine hydrochloride typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methylbenzenamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like chlorine, bromine, nitric acid, and sulfuric acid are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amine and hydroxylamine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
5-Isopropyl-2-methylbenzenamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methylbenzenamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-isopropyl-2-methylbenzenamine: This compound has similar structural features but includes a bromine atom, which can alter its reactivity and applications.
4-Ethoxy-5-isopropyl-2-methylbenzenamine:
Uniqueness
5-Isopropyl-2-methylbenzenamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required .
Properties
Molecular Formula |
C10H16ClN |
---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
2-methyl-5-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-7(2)9-5-4-8(3)10(11)6-9;/h4-7H,11H2,1-3H3;1H |
InChI Key |
IUJPLOUUOZHEFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)N.Cl |
Origin of Product |
United States |
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